methyl 3-{[4-(2-methylphenoxy)butanoyl]amino}benzoate
Description
“Methyl 3-{[4-(2-methylphenoxy)butanoyl]amino}benzoate” is a complex organic compound. It contains a benzoate group (a benzene ring attached to a carboxylate), an amide group (a carbonyl group attached to a nitrogen), and a phenoxy group (a benzene ring attached to an oxygen). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzene rings in the benzoate and phenoxy groups are likely to be planar due to the sp2 hybridization of the carbon atoms. The amide group could participate in resonance, which would give the molecule additional stability .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions due to the presence of the amide, benzoate, and phenoxy groups. For example, the amide group could undergo hydrolysis in the presence of an acid or base to form a carboxylic acid and an amine. The benzoate group could participate in esterification reactions with alcohols .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the nature of its functional groups. For example, the presence of the polar amide group could make the compound somewhat soluble in water. The compound is likely to be solid at room temperature given the size and complexity of its structure .Properties
IUPAC Name |
methyl 3-[4-(2-methylphenoxy)butanoylamino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-14-7-3-4-10-17(14)24-12-6-11-18(21)20-16-9-5-8-15(13-16)19(22)23-2/h3-5,7-10,13H,6,11-12H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVWBOPGZJLNHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCC(=O)NC2=CC=CC(=C2)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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